molecular formula C6H10N2O4 B093349 (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione CAS No. 15996-16-4

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione

Cat. No.: B093349
CAS No.: 15996-16-4
M. Wt: 174.15 g/mol
InChI Key: SUWGHSHLNOADHI-ZXZARUISSA-N
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Description

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine-2,5-diones This compound is characterized by the presence of two hydroxymethyl groups attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione can be achieved through a multicomponent reaction known as the Ugi reaction. This reaction involves the use of commercially available starting materials and is known for its high atom economy. The reaction typically occurs at room temperature in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include piperazine derivatives with various functional groups, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(3R,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGHSHLNOADHI-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1C(=O)N[C@H](C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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